molecular formula C22H18F3N5O2 B2544067 3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034538-60-6

3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide

Cat. No.: B2544067
CAS No.: 2034538-60-6
M. Wt: 441.414
InChI Key: NWYOUHTUWCHGNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a trifluoromethyl group, a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine ring, a benzo[c]isoxazole ring, and a carboxamide group . These groups are common in many pharmaceuticals and could potentially interact with biological systems in various ways .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the phenyl and triazolo-pyridine rings, and the presence of the trifluoromethyl group could introduce a significant dipole moment .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Characterization

The scientific community has developed various synthetic routes to produce heterocyclic compounds, including pyrazoles, pyridines, triazolopyrimidines, and others, which share structural similarities with the compound . For instance, research by Hebishy et al. (2020) describes a new route to synthesize novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the versatility in creating compounds with potential antiviral activities against influenza A virus (subtype H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Biological Activities and Applications

Several studies have investigated the biological activities of compounds related to the query, demonstrating their potential as antimicrobial, antifungal, and anticancer agents. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating their potential in pharmaceutical applications (Rahmouni et al., 2016).

Potential Antimicrobial Agents

Research on the synthesis of thiophene-based heterocycles, including pyrazoles and pyridines, has shown that these compounds possess significant antimicrobial activities. Mabkhot et al. (2016) reported that some of these compounds exhibited higher activity than standard drugs against various fungal species, highlighting their potential as new antimicrobial agents (Mabkhot et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, if this compound is a pharmaceutical, it could interact with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical .

Properties

IUPAC Name

3-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c23-22(24,25)15-7-9-18-27-28-19(30(18)12-15)11-26-21(31)14-6-8-17-16(10-14)20(32-29-17)13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYOUHTUWCHGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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